molecular formula C24H16BrN3O B10796047 3-Bromo-N-(4-{1H-naphtho[2,3-D]imidazol-2-YL}phenyl)benzamide

3-Bromo-N-(4-{1H-naphtho[2,3-D]imidazol-2-YL}phenyl)benzamide

Cat. No.: B10796047
M. Wt: 442.3 g/mol
InChI Key: DALJFINQIRVMMQ-UHFFFAOYSA-N
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Description

MMV019241 is a compound identified as part of the Medicines for Malaria Venture (MMV) Malaria Box. It has shown potential in inhibiting the growth of various pathogens, including Staphylococcus aureus and Babesia divergens

Preparation Methods

The synthesis of MMV019241 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are detailed in various research publications . Industrial production methods for MMV019241 are not widely documented, but typically involve scaling up laboratory synthesis procedures while ensuring purity and yield optimization.

Chemical Reactions Analysis

MMV019241 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from MMV019241, often facilitated by oxidizing agents.

    Reduction: The gain of electrons by MMV019241, typically using reducing agents.

    Substitution: Replacement of one functional group in MMV019241 with another, often under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Mechanism of Action

The mechanism of action of MMV019241 involves its binding to specific proteins on the surface of pathogens, inhibiting their function. For example, it binds to clumping factor B and clumping factor A on Staphylococcus aureus, preventing the bacteria from adhering to host tissues . This inhibition disrupts the pathogen’s ability to colonize and cause infection.

Comparison with Similar Compounds

MMV019241 is compared with other compounds such as allantodapsone, MB03, and MMV006962. These compounds also inhibit Staphylococcus aureus but differ in their binding modes and efficacy . MMV019241 is unique in its specific binding properties and potential for derivative design to enhance its inhibitory effects .

Similar Compounds

  • Allantodapsone
  • MB03
  • MMV006962
  • MMV006913
  • MMV019124
  • MMV665807
  • MMV665850

MMV019241 stands out due to its specific binding modes and potential for further optimization in drug design.

Properties

Molecular Formula

C24H16BrN3O

Molecular Weight

442.3 g/mol

IUPAC Name

N-[4-(1H-benzo[f]benzimidazol-2-yl)phenyl]-3-bromobenzamide

InChI

InChI=1S/C24H16BrN3O/c25-19-7-3-6-18(12-19)24(29)26-20-10-8-15(9-11-20)23-27-21-13-16-4-1-2-5-17(16)14-22(21)28-23/h1-14H,(H,26,29)(H,27,28)

InChI Key

DALJFINQIRVMMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)NC(=N3)C4=CC=C(C=C4)NC(=O)C5=CC(=CC=C5)Br

Origin of Product

United States

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